1,3-Bis(3,4-dicyanophenoxy)benzene

Description

BenchChem offers high-quality 1,3-Bis(3,4-dicyanophenoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Bis(3,4-dicyanophenoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

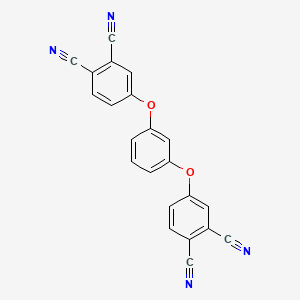

Structure

3D Structure

Properties

IUPAC Name |

4-[3-(3,4-dicyanophenoxy)phenoxy]benzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H10N4O2/c23-11-15-4-6-21(8-17(15)13-25)27-19-2-1-3-20(10-19)28-22-7-5-16(12-24)18(9-22)14-26/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSIIVKRGBWPLNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC(=C(C=C2)C#N)C#N)OC3=CC(=C(C=C3)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359722 | |

| Record name | 1,3-BIS(3,4-DICYANOPHENOXY)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72452-47-2 | |

| Record name | 1,3-BIS(3,4-DICYANOPHENOXY)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Bis(3,4-dicyanophenoxy)benzene

CAS Number: 72452-47-2

This technical guide provides a comprehensive overview of 1,3-Bis(3,4-dicyanophenoxy)benzene, a key monomer in the formulation of high-performance phthalonitrile resins. Tailored for researchers, scientists, and professionals in drug development and materials science, this document details the monomer's properties, synthesis, polymerization, and the characteristics of the resulting thermoset polymers.

Core Properties

1,3-Bis(3,4-dicyanophenoxy)benzene is a solid organic compound that serves as a precursor to polymers with exceptional thermal and oxidative stability.[1] Its chemical structure, featuring a central benzene ring with two dicyanophenoxy groups in a meta-configuration, is fundamental to the high-performance characteristics of the derived polymers.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₁₀N₄O₂ | [2] |

| Molecular Weight | 362.34 g/mol | [3] |

| Melting Point | 185 °C | [3] |

| Boiling Point (Predicted) | 614.9 ± 55.0 °C | [3] |

| Density (Predicted) | 1.39 g/cm³ | [4] |

| Appearance | White to light yellow powder/crystal | [5][6] |

Synthesis of 1,3-Bis(3,4-dicyanophenoxy)benzene

The primary route for synthesizing 1,3-Bis(3,4-dicyanophenoxy)benzene is through a nucleophilic aromatic substitution reaction. This process involves the reaction of resorcinol with 4-nitrophthalonitrile in the presence of a base.[1]

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methodologies for similar compounds.

Materials:

-

Resorcinol

-

4-Nitrophthalonitrile

-

Potassium Carbonate (anhydrous)

-

Dimethylformamide (DMF, anhydrous)

-

Hydrochloric Acid (HCl)

-

Deionized Water

-

Ethanol

Procedure:

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add resorcinol and anhydrous dimethylformamide.

-

Stir the mixture under a nitrogen atmosphere until the resorcinol is completely dissolved.

-

Add anhydrous potassium carbonate to the solution.

-

Heat the mixture to a specified temperature (e.g., 80°C) and add 4-nitrophthalonitrile in portions.

-

After the addition is complete, raise the temperature (e.g., to 150-180°C) and maintain the reaction for several hours, monitoring the progress by thin-layer chromatography.[7]

-

Upon completion, cool the reaction mixture to room temperature and pour it into a stirred solution of hydrochloric acid and ice water to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with deionized water until the filtrate is neutral, and then wash with ethanol.

-

Dry the crude product in a vacuum oven.

-

Recrystallize the dried product from a suitable solvent (e.g., ethanol or a solvent mixture) to obtain purified 1,3-Bis(3,4-dicyanophenoxy)benzene.

Polymerization and Curing

1,3-Bis(3,4-dicyanophenoxy)benzene undergoes polymerization through a cyclotrimerization reaction of the terminal nitrile groups to form a highly cross-linked, thermally stable network.[1] This process is typically initiated by a curing agent, with aromatic diamines being particularly effective.[1] A commonly used curing agent for this system is 1,3-bis(3-aminophenoxy)benzene (APB).[1]

Experimental Protocol: Curing

The following is a representative curing protocol for 1,3-Bis(3,4-dicyanophenoxy)benzene using an aromatic diamine curing agent. The exact temperatures and durations can be adjusted to achieve desired material properties.

Materials:

-

1,3-Bis(3,4-dicyanophenoxy)benzene monomer

-

1,3-Bis(3-aminophenoxy)benzene (APB) curing agent (typically 1-10 wt%)[1]

Procedure:

-

Melt the 1,3-Bis(3,4-dicyanophenoxy)benzene monomer by heating it above its melting point (e.g., to 200-250°C).

-

Add the desired amount of the APB curing agent to the molten monomer and stir until a homogeneous mixture is obtained.

-

Degas the mixture under vacuum to remove any entrapped air bubbles.

-

Pour the molten resin into a preheated mold.

-

Cure the resin in an oven using a multi-step temperature program. A typical curing cycle might involve:

-

Heating at 250°C for several hours.

-

Ramping the temperature up to 300°C and holding for an extended period.

-

A final post-curing step at a higher temperature (e.g., 350°C) to ensure complete cross-linking.

-

-

After the curing cycle is complete, allow the cured polymer to cool slowly to room temperature to minimize internal stresses.

Characterization of the Monomer and Polymer

Spectroscopic Data

Spectroscopic techniques are crucial for confirming the structure of the monomer and for monitoring the curing process.

| Technique | Key Observances |

| FTIR (Monomer) | Characteristic peaks for the nitrile group (C≡N) stretch are observed around 2230 cm⁻¹. Ether linkages (C-O-C) and aromatic C-H bonds are also present. |

| FTIR (Cured Polymer) | The intensity of the nitrile peak at ~2230 cm⁻¹ significantly decreases or disappears, indicating the consumption of the nitrile groups during cyclotrimerization. The formation of triazine rings and other cross-linked structures may lead to the appearance of new absorption bands.[1] |

| ¹H and ¹³C NMR (Monomer) | The NMR spectra will show signals corresponding to the aromatic protons and carbons in the resorcinol and phthalonitrile moieties, providing definitive structural confirmation. |

Thermomechanical Properties of the Cured Polymer

The cured phthalonitrile resin derived from 1,3-Bis(3,4-dicyanophenoxy)benzene exhibits outstanding thermal and mechanical properties.

| Property | Typical Value | Source(s) |

| Glass Transition Temperature (Tg) | > 400 °C | [7] |

| Thermal Decomposition Temperature (TGA, 5% weight loss) | > 500 °C in an inert atmosphere | [7] |

| Storage Modulus at Elevated Temperatures | High modulus retention at temperatures up to 400°C | [7] |

| Water Absorption | Low | [1] |

| Flame Retardancy | Inherent | [1] |

Applications

The exceptional properties of the polymers derived from 1,3-Bis(3,4-dicyanophenoxy)benzene make them suitable for a wide range of demanding applications, including:

-

Aerospace and Defense: Components for high-speed aircraft, missiles, and satellites that require high-temperature resistance and structural integrity.[8]

-

Electronics: High-performance circuit boards, encapsulants for electronic components, and insulation materials.[8]

-

Adhesives and Coatings: High-temperature adhesives and protective coatings for harsh environments.[8]

-

Composites: As a matrix resin for advanced fiber-reinforced composites.[8]

Signaling and Polymerization Pathways

The polymerization of 1,3-Bis(3,4-dicyanophenoxy)benzene is not a biological signaling pathway but a chemical reaction pathway. The key transformation is the cyclotrimerization of the nitrile groups.

References

- 1. 1,3-Bis(3,4-dicyanophenoxy)benzene | 72452-47-2 | Benchchem [benchchem.com]

- 2. 1,3-Bis(3,4-dicyanophenoxy)benzene | C22H10N4O2 | CID 988678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Bis(3,4-dicyanophenoxy)benzene Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 1,3-Bis(3,4-dicyanophenoxy)benzene| CAS:#72452-47-2 -Letopharm Limited [letopharm.com]

- 5. threebond.co.jp [threebond.co.jp]

- 6. researchgate.net [researchgate.net]

- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1,3-Bis(3,4-dicyanophenoxy)benzene from Resorcinol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview and detailed experimental protocol for the synthesis of 1,3-Bis(3,4-dicyanophenoxy)benzene, a key monomer in the development of high-performance polymers. The synthesis is achieved through a nucleophilic aromatic substitution reaction between resorcinol and 4-nitrophthalonitrile.

Introduction

1,3-Bis(3,4-dicyanophenoxy)benzene is a crucial building block for the synthesis of phthalonitrile-based polymers. These polymers are renowned for their exceptional thermal and oxidative stability, making them suitable for applications in extreme environments, such as in the aerospace and electronics industries. The synthesis route from resorcinol offers an efficient method to produce this high-purity monomer.

Reaction Scheme

The core of the synthesis is a nucleophilic aromatic substitution reaction. The hydroxyl groups of resorcinol are deprotonated by a base to form a more nucleophilic phenoxide. This phenoxide then attacks the electron-deficient aromatic ring of 4-nitrophthalonitrile, displacing the nitro group.

Technical Guide: Spectroscopic and Synthetic Profile of 1,3-Bis(3,4-dicyanophenoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(3,4-dicyanophenoxy)benzene is a key aromatic ether nitrile compound. Due to its molecular structure, featuring a central phenoxy ring linking two phthalonitrile units, it serves as a significant monomer in the synthesis of high-performance polymers. These polymers are noted for their exceptional thermal stability, mechanical strength, and chemical resistance, finding applications in advanced materials for the aerospace, electronics, and automotive industries. This document provides a technical overview of the spectroscopic characteristics and a detailed experimental protocol for the synthesis of 1,3-Bis(3,4-dicyanophenoxy)benzene.

Chemical Structure and Properties

-

IUPAC Name: 4,4'-[1,3-Phenylenebis(oxy)]bis(1,2-benzenedicarbonitrile)

-

CAS Number: 72452-47-2

-

Molecular Formula: C₂₂H₁₀N₄O₂

-

Molecular Weight: 362.34 g/mol

Spectroscopic Data (Predicted)

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.8 - 7.9 | d | 2H | Protons ortho to CN |

| ~ 7.6 - 7.7 | dd | 2H | Protons meta to CN |

| ~ 7.3 - 7.4 | d | 2H | Protons para to CN |

| ~ 7.5 - 7.6 | t | 1H | Central ring proton |

| ~ 7.1 - 7.2 | ddd | 3H | Central ring protons |

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 | Aromatic C-O |

| ~ 135 - 140 | Aromatic C-CN |

| ~ 130 - 135 | Aromatic CH (phthalonitrile rings) |

| ~ 120 - 130 | Aromatic CH (central benzene ring) |

| ~ 115 - 120 | Quaternary aromatic C (phthalonitrile) |

| ~ 115 | Cyano C (C≡N) |

Predicted FTIR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2230 | Strong | C≡N (nitrile) stretch[1] |

| ~ 1600 - 1450 | Strong | Aromatic C=C ring stretch |

| ~ 1240 - 1200 | Strong | Aryl-O-Aryl asymmetric stretch |

| ~ 1050 - 1000 | Medium | Aryl-O-Aryl symmetric stretch |

| ~ 900 - 675 | Strong | Aromatic C-H out-of-plane bend |

Experimental Protocol: Synthesis of 1,3-Bis(3,4-dicyanophenoxy)benzene

The synthesis of 1,3-Bis(3,4-dicyanophenoxy)benzene is typically achieved via a nucleophilic aromatic substitution reaction between resorcinol and an excess of a 4-substituted phthalonitrile, such as 4-nitrophthalonitrile, in the presence of a weak base.

Materials and Reagents

-

Resorcinol

-

4-Nitrophthalonitrile

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Methanol

-

Deionized Water

Procedure

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet is charged with resorcinol, a molar excess of 4-nitrophthalonitrile, and anhydrous potassium carbonate.

-

Solvent Addition: Anhydrous DMF is added to the flask to dissolve the reactants.

-

Reaction Conditions: The reaction mixture is stirred and heated to a temperature between 80-100 °C under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into a stirred mixture of methanol and water to precipitate the crude product.

-

Purification: The precipitate is collected by filtration, washed thoroughly with water and methanol to remove unreacted starting materials and inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of DMF and ethanol, to yield the pure 1,3-Bis(3,4-dicyanophenoxy)benzene.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 1,3-Bis(3,4-dicyanophenoxy)benzene.

Caption: Synthesis workflow for 1,3-Bis(3,4-dicyanophenoxy)benzene.

Chemical Structure

The logical relationship of the molecular components is depicted below.

Caption: Molecular structure of 1,3-Bis(3,4-dicyanophenoxy)benzene.

References

Physical and chemical properties of phthalonitrile monomers

An In-depth Technical Guide to the Physical and Chemical Properties of Phthalonitrile Monomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of phthalonitrile monomers. The information is presented to facilitate easy comparison and understanding, with quantitative data summarized in structured tables and detailed methodologies for key experimental protocols.

Physical Properties

Phthalonitrile is an organic compound that appears as an off-white or beige crystalline solid at room temperature.[1][2] It possesses a slightly aromatic, almond-like odor.[1][2] Phthalonitrile monomers are the precursors to high-performance polyphthalonitrile resins, which are valued for their exceptional thermal stability.[3][4]

Quantitative Physical Data

The key physical properties of the parent phthalonitrile monomer (1,2-Benzenedicarbonitrile) are summarized in the table below. It is important to note that modifications to the phthalonitrile backbone, such as the introduction of flexible aryl ether bonds or silicon-containing moieties, can significantly alter these properties, often to lower the melting point and improve processability.[3][5]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄N₂ | [1][6] |

| Molar Mass | 128.13 g/mol | [1][2][6] |

| Appearance | Off-white to beige crystalline solid | [1][2] |

| Melting Point | 137-141 °C (279-286 °F; 410-414 K) | [1][2][7][8] |

| Boiling Point | Sublimes; approximately 304.5 °C | [1][2][6] |

| Density | 1.238 g/cm³ | [1][2] |

| Water Solubility | Low; approximately 0.56 - 1 g/L at 25 °C | [1][8][9] |

| Solubility in Organic Solvents | Soluble in acetone, benzene, nitrobenzene, benzonitrile, acetonitrile, ethanol, and dimethylformamide (DMF) | [1][2][9][10] |

| Flash Point | 162 °C | [2] |

| Autoignition Temperature | >580 °C | [2][8] |

Experimental Protocol: Melting Point Determination

The melting point of a phthalonitrile monomer can be determined using standard laboratory techniques to assess its purity.[11] Pure compounds exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will lower and broaden the melting range.[11]

Methodology: Thiele Tube Method [12]

-

Sample Preparation: A small amount of the finely powdered phthalonitrile monomer is packed into a capillary tube, which is then sealed at one end.[12][13]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then suspended in a Thiele tube containing a high-boiling point oil (e.g., silicone oil).[12]

-

Heating: The side arm of the Thiele tube is gently heated, which creates convection currents that ensure uniform heating of the oil bath.[12] The heating rate should be slow, approximately 1-2°C per minute, especially near the expected melting point.[11]

-

Observation: The temperature at which the solid first begins to melt and the temperature at which the last crystal liquefies are recorded. This range represents the melting point of the sample.[11][12][13]

A diagram illustrating the workflow for melting point determination is provided below.

Caption: Workflow for Melting Point Determination.

Chemical Properties

Phthalonitrile's chemical behavior is dominated by its two adjacent nitrile groups, which are highly reactive and can undergo polymerization to form a cross-linked network. This polymerization is the basis for the formation of high-performance polyphthalonitrile resins.

Reactivity and Polymerization

Phthalonitrile monomers can be polymerized thermally, a process that is often accelerated by the addition of a curing agent.[4][8] The polymerization proceeds through the reaction of the nitrile groups to form a highly cross-linked, thermally stable polymer network consisting of structures like triazine rings, isoindoline, and phthalocyanine.[4] Common curing agents include aromatic amines, such as 4,4'-diaminodiphenyl ether, which can lower the curing temperature.[14][15]

The introduction of different functional groups onto the phthalonitrile backbone can be used to tailor the properties of the resulting polymer. For instance, incorporating flexible linkages can improve processability by lowering the monomer's melting point and viscosity.[5][14]

A generalized workflow for the synthesis of polyphthalonitrile is shown below.

Caption: Synthesis of Polyphthalonitrile Resin.

Solubility

Phthalonitrile exhibits low solubility in water but is soluble in a range of common organic solvents.[1][10] This solubility is influenced by intermolecular forces such as dipole-dipole interactions and van der Waals forces.[10] The solubility of phthalonitrile generally increases with temperature.[10]

Experimental Protocol: Solubility Determination

A qualitative assessment of a phthalonitrile monomer's solubility can be performed to understand its behavior in different solvent systems.

Methodology: Qualitative Solubility Testing [16][17][18]

-

Initial Test (Water): Add a small amount (approximately 25 mg) of the phthalonitrile monomer to a test tube containing about 0.75 mL of water. Shake vigorously for 60 seconds and observe if the solid dissolves.[16][17]

-

Organic Solvents: If the compound is insoluble in water, repeat the test with various organic solvents such as hexane, ethanol, or acetone to determine its solubility in nonpolar and polar organic media.[16]

-

Acid/Base Solubility: For a more in-depth analysis, particularly for modified phthalonitrile monomers, solubility in dilute acidic (5% HCl) and basic (5% NaOH) solutions can be tested to identify the presence of basic or acidic functional groups.[17][18][19]

The following diagram outlines the logical workflow for determining the solubility of a phthalonitrile monomer.

Caption: Workflow for Solubility Testing.

Spectroscopic Properties

Spectroscopic techniques are crucial for the characterization of phthalonitrile monomers and their resulting polymers.

-

Infrared (IR) Spectroscopy: The presence of the nitrile group (-C≡N) is characterized by a sharp absorption peak around 2230 cm⁻¹.[3] The disappearance or reduction of this peak upon polymerization is indicative of a successful curing reaction.[20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the chemical structure of novel phthalonitrile monomers, confirming the positions of protons and carbons on the aromatic rings and any substituent groups.[3][21][22]

Stability and Safety

Phthalonitrile is stable under normal conditions but is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[7][8] It is considered toxic if swallowed, in contact with skin, or inhaled.[23][24] Appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection, should be used when handling this compound.[23][25] The dust can be explosive, so dust formation should be avoided.[9]

References

- 1. Phthalonitrile - Wikipedia [en.wikipedia.org]

- 2. Phthalonitrile | C6H4(CN)2 | CID 7042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Rediscovering phthalonitrile resins: a novel liquid monomer towards high-performance resins - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Phthalonitrile | 91-15-6 | FP62498 | Biosynth [biosynth.com]

- 7. 91-15-6 CAS MSDS (Phthalonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Phthalonitrile CAS#: 91-15-6 [m.chemicalbook.com]

- 9. Phthalonitrile | 91-15-6 [chemicalbook.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. byjus.com [byjus.com]

- 14. Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. chem.ws [chem.ws]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. scribd.com [scribd.com]

- 19. www1.udel.edu [www1.udel.edu]

- 20. A novel phthalonitrile monomer with low post cure temperature and short cure time - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. fishersci.com [fishersci.com]

- 24. spectrumchemical.com [spectrumchemical.com]

- 25. echemi.com [echemi.com]

Thermal Stability of 1,3-Bis(3,4-dicyanophenoxy)benzene-Based Polymers: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(3,4-dicyanophenoxy)benzene is a key monomer in the formulation of high-performance phthalonitrile resins, a class of thermosetting polymers renowned for their exceptional thermal and oxidative stability.[1] These polymers are prime candidates for applications in demanding environments, such as aerospace, electronics, and advanced composites, where resistance to extreme temperatures is paramount. This technical guide provides an in-depth analysis of the thermal stability of polymers derived from 1,3-Bis(3,4-dicyanophenoxy)benzene, focusing on the core analytical techniques of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Polymerization and Curing

The polymerization of 1,3-Bis(3,4-dicyanophenoxy)benzene is typically initiated by a curing agent and proceeds via a cyclotrimerization reaction of the nitrile groups.[1] This process forms a highly cross-linked, aromatic network structure, which is the basis for the material's outstanding thermal properties. The final chemical structure of the cured resin is a hybrid of various cyclic and polymeric species.[1]

Thermal Stability Analysis

The thermal stability of the cured polymer is primarily evaluated using Thermogravimetric Analysis (TGA), which measures the weight loss of a material as a function of temperature in a controlled atmosphere. Differential Scanning Calorimetry (DSC) is employed to determine the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state.

Quantitative Thermal Analysis Data

The following table summarizes typical thermal properties for phthalonitrile-based polymers, providing a reference for the expected performance of resins derived from 1,3-Bis(3,4-dicyanophenoxy)benzene. It is important to note that specific values can vary depending on the curing agent, cure cycle, and any additives used.

| Thermal Property | Test Method | Atmosphere | Typical Value Range |

| 5% Weight Loss Temperature (Td5) | TGA | Nitrogen | > 500 °C |

| 10% Weight Loss Temperature (Td10) | TGA | Nitrogen | > 520 °C |

| Temperature of Maximum Decomposition Rate (Tdmax) | TGA | Nitrogen | > 550 °C |

| Char Yield at 800 °C | TGA | Nitrogen | > 60% |

| Glass Transition Temperature (Tg) | DSC | Nitrogen | > 250 °C |

Experimental Protocols

Detailed methodologies for the key analytical techniques are crucial for reproducible and comparable results.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal degradation profile and char yield of the cured 1,3-Bis(3,4-dicyanophenoxy)benzene polymer.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

-

A small sample of the cured polymer (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

-

The sample is heated from ambient temperature to 1000°C at a constant heating rate, commonly 10°C/min or 20°C/min.

-

The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a typical flow rate of 20-50 mL/min to prevent oxidative degradation.

-

The weight of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve is analyzed to determine the onset of decomposition, specific weight loss temperatures (Td5, Td10), the temperature of maximum decomposition rate (Tdmax), and the final char yield.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the glass transition temperature (Tg) of the cured 1,3-Bis(3,4-dicyanophenoxy)benzene polymer.

Instrumentation: A differential scanning calorimeter.

Procedure:

-

A small, encapsulated sample of the cured polymer (typically 5-10 mg) is placed in the DSC instrument.

-

The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history. A typical cycle involves heating to a temperature above the expected Tg, cooling at a controlled rate, and then reheating at a constant rate (e.g., 10°C/min or 20°C/min).

-

The analysis is performed under an inert nitrogen atmosphere.

-

The heat flow to the sample is measured relative to an empty reference pan.

-

The glass transition is observed as a step-like change in the baseline of the DSC thermogram. The Tg is typically determined as the midpoint of this transition.

Visualizing Experimental Workflows

Curing and Thermal Analysis Workflow

Diagram 1: Experimental Workflow for Thermal Stability Analysis

Conclusion

Polymers derived from 1,3-Bis(3,4-dicyanophenoxy)benzene exhibit exceptional thermal stability, making them suitable for a wide range of high-temperature applications. The highly cross-linked aromatic network formed during curing is responsible for their high decomposition temperatures and significant char yields. The standardized protocols for TGA and DSC analysis presented in this guide are essential for the accurate and reproducible characterization of these high-performance materials. Further research into the influence of different curing agents and cure cycles can lead to the optimization of thermal properties for specific application requirements.

References

Introduction to phthalonitrile resin systems

An In-depth Technical Guide to Phthalonitrile Resin Systems

Introduction

Phthalonitrile (PN) resins are a class of high-performance thermosetting polymers renowned for their exceptional thermal and oxidative stability, inherent fire resistance, and outstanding mechanical properties, particularly at elevated temperatures.[1][2] These characteristics make them prime candidates for applications in demanding sectors such as aerospace, defense, and electronics, where materials are subjected to extreme environments.[3][4][5] Developed at the Naval Research Laboratory, phthalonitrile-based polymers bridge the performance gap between traditional high-temperature polymers, like polyimides and bismaleimides, and heavier ceramic or metal components.[1][6]

The remarkable properties of phthalonitrile resins stem from their highly cross-linked, aromatic network structure formed during curing. This network, featuring stable triazine and phthalocyanine rings, minimizes the release of volatile byproducts during polymerization, leading to the formation of void-free components with low moisture absorption.[1][6][7] While base phthalonitrile systems can be brittle and require high processing temperatures, significant research has focused on modifying monomer structures, developing advanced curing agent systems, and creating polymer blends to enhance processability and toughness without compromising their signature high-temperature performance.[4][8]

Synthesis of Phthalonitrile Monomers

The synthesis of phthalonitrile monomers typically involves a nucleophilic aromatic substitution reaction. The most common method is the reaction of a bisphenol or other hydroxyl-containing compound with an excess of 4-nitrophthalonitrile in the presence of a weak base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[9][10][11]

The versatility of this synthesis route allows for the incorporation of various backbone structures between the terminal phthalonitrile units, enabling the tailoring of resin properties. By selecting different bisphenols, researchers have introduced flexible ether linkages, rigid aromatic groups, and functional moieties to modify the melting point, viscosity, and toughness of the resulting resin.[9][10][12] For instance, introducing flexible siloxane segments can produce liquid phthalonitrile monomers, dramatically improving processability.[13]

General Experimental Protocol: Synthesis of a Bisphenol-Based Phthalonitrile Monomer

-

Reactant Setup: A bisphenol compound (e.g., Bisphenol A) and anhydrous potassium carbonate are added to a reaction flask containing a mixture of a high-boiling point solvent (e.g., DMSO) and a lower-boiling point solvent for water removal (e.g., toluene).[11]

-

Azeotropic Dehydration: The mixture is heated to reflux (approx. 120-140°C) for several hours to remove water via azeotropic distillation, ensuring the formation of the phenoxide salt.[11]

-

Nucleophilic Substitution: After cooling, the toluene is removed, and 4-nitrophthalonitrile is added to the reaction mixture. The temperature is then raised and maintained (e.g., 80-160°C) for a specified duration (e.g., 6-8 hours) to allow the nucleophilic substitution to proceed.[11][14]

-

Precipitation and Purification: The reaction mixture is cooled and poured into a non-solvent, such as water or methanol, to precipitate the crude phthalonitrile monomer.[11][14]

-

Washing and Drying: The precipitate is filtered, washed thoroughly with deionized water and/or methanol to remove unreacted starting materials and salts, and dried in a vacuum oven.[14]

-

Characterization: The structure and purity of the synthesized monomer are confirmed using techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[9][15][16]

Below is a workflow diagram illustrating this common synthesis process.

Curing Mechanisms and Kinetics

The polymerization of phthalonitrile monomers occurs through the nitrile (-C≡N) groups at high temperatures, typically initiated by a curing agent or catalyst. The curing process is an addition reaction that does not produce volatile byproducts, which is critical for creating void-free, dimensionally stable composites.[6] The final cross-linked network is a hybrid structure primarily composed of highly stable, aromatic heterocyclic rings, including isoindoline, triazine, and phthalocyanine structures.[17][18]

A variety of curing agents can be used to initiate and accelerate the polymerization, which otherwise proceeds very slowly.[15] These include:

-

Aromatic Amines: Compounds like 4,4'-diaminodiphenyl sulfone (DDS) are common curing agents that reduce the required curing temperature.[9][19]

-

Metal Salts: Lewis acids such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and copper chloride (CuCl) are effective catalysts.[15][19]

-

Organic Acids and Phenols: Active hydrogen-containing compounds can promote the curing reaction.[14][15]

-

Ionic Liquids (ILs): ILs have emerged as a novel class of curing agents that can also act as dispersing agents for nanofillers and offer a wide processing window.[17][20]

-

Self-Promoting Moieties: Monomers can be designed with built-in functional groups, such as secondary amines or phenolic hydroxyls, that auto-catalyze the curing reaction.[11][15]

The curing reaction is complex and can follow multiple pathways. A simplified representation involves the initial nucleophilic attack on a nitrile group, leading to the formation of an amidine intermediate. This intermediate is critical and can react further with other phthalonitrile molecules. Through a series of cyclization and addition reactions, the network builds up, forming the aforementioned stable heterocyclic structures.[18]

Experimental Protocol: Curing Kinetics Analysis via DSC

The curing behavior and kinetics are commonly studied using Differential Scanning Calorimetry (DSC).[21][22]

-

Sample Preparation: A precise amount of the phthalonitrile monomer is mixed with a specific weight percentage of the curing agent (e.g., 3-5 wt%).[9]

-

Non-isothermal DSC: The sample is placed in a DSC pan and heated at multiple constant rates (e.g., 5, 10, 15, and 20 °C/min) under an inert atmosphere (e.g., nitrogen).[21][22]

-

Data Analysis: The exothermic peaks in the DSC thermograms represent the curing reaction. The peak temperatures and the total heat of reaction (enthalpy) are determined.

-

Kinetic Modeling: The activation energy (Ea) and other kinetic parameters are calculated from the multi-heating-rate data using model-free (isoconversional) methods (e.g., Starink method) or model-based methods.[21][23][24] The reaction is often found to follow an autocatalytic model.[21][23]

Properties of Cured Phthalonitrile Resins

Cured phthalonitrile polymers are characterized by their superior performance across a range of metrics, particularly their thermal stability and mechanical strength at high temperatures.

Thermal and Thermo-Oxidative Stability

Phthalonitrile resins exhibit exceptional stability at elevated temperatures, a direct result of their highly aromatic cross-linked structure.[1] They typically show high glass transition temperatures (Tg), often exceeding 400°C, and some formulations show no discernible Tg up to 450°C.[3][6] Thermogravimetric analysis (TGA) is used to quantify their stability, measuring the temperature at which weight loss occurs (e.g., T₅% for 5% weight loss) and the percentage of material remaining at high temperatures (char yield).

Table 1: Thermal Properties of Various Phthalonitrile Resin Systems

| Resin System | Curing Agent/Condition | T₅% (°C, N₂) | T₅% (°C, Air) | Char Yield @ 800°C (N₂) | Tg (°C) | Reference(s) |

|---|---|---|---|---|---|---|

| Imide-containing PN | DDS (3.5 wt%) | 433–492 | 424–478 | 40–51% | - | [9] |

| Bisphenol-based PN (BP-Ph) | CuCl/DDS | 573 | - | 77.0% (post-cured @ 290°C) | - | [19] |

| Branched CTP-PN | Self-promoting | 405 | - | >70% | - | [15] |

| Fluorinated PN | APPH | 501 | - | - | >400 | [25] |

| o, m, p-dihydroxybenzene isomers | ODA | >500 | - | >70% | >400 | [12][26] |

| Eugenol-based epoxy-PN (EEPN) | - | - | - | 67.9% | - |[27] |

Note: Properties can vary significantly based on the specific monomer structure, curing agent, and post-curing cycle.

Mechanical Properties

The dense network structure of cured phthalonitriles imparts high strength and stiffness. Dynamic Mechanical Analysis (DMA) is commonly used to measure the storage modulus (a measure of stiffness) and Tg. Fiber-reinforced phthalonitrile composites exhibit mechanical properties comparable or superior to state-of-the-art high-temperature composites like PMR-15.[6] However, the high cross-link density can also lead to inherent brittleness at room temperature, a challenge that is often addressed through toughening modifications.[1][4]

Table 2: Mechanical and Processing Properties of Phthalonitrile Systems

| Resin System/Composite | Property | Value | Reference(s) |

|---|---|---|---|

| o, m, p-dihydroxybenzene based polymers | Storage Modulus (RT) | >3330 MPa | [26] |

| Fluorinated PN Polymer | Storage Modulus (@ 400°C) | 1611 MPa | [25] |

| E-glass/PN Laminate | Bending Strength (RT) | 668 MPa | [25] |

| E-glass/PN Laminate | Interlaminar Shear Strength (RT) | 84.6 MPa | [25] |

| Carbon Fabric/PN Composite (SPCN1010) | Flexure Strength Retention (@ 500°C) | >40% | [28] |

| Carbon Fabric/PN Composite (SPCN1010) | Short Beam Shear Strength Retention (@ 500°C) | >40% | [28] |

| Phthalonitrile Monomer (CAS 91-15-6) | Melting Point | 189-192°C | [29] |

| Resorcinol Phthalonitrile | Melting Point | 173-175°C | [30] |

| Liquid Si-O-Si based PN Monomer | Melting Point | -10.8°C | [13] |

| Liquid Si-O-Si based PN Monomer | Viscosity (@ 30°C) | ~4.3 Pa·s |[13] |

Other Key Properties

-

Fire Resistance: Phthalonitriles exhibit excellent flame retardancy and produce extremely low concentrations of toxic gases like carbon monoxide when exposed to heat.[6]

-

Low Moisture Uptake: The cured resins are hydrophobic, with equilibrium water absorption typically below 1% by weight.[6]

-

Dielectric Properties: Their low dielectric loss makes them suitable for electronic applications such as radomes, printed circuit boards, and electronic packaging.[5][29][31]

-

Processability: While traditional phthalonitriles have high melting points and narrow processing windows, newer formulations are designed for processes like Resin Transfer Molding (RTM), vacuum infusion, and filament winding.[1][4][6]

Characterization Workflow

A systematic workflow is essential to evaluate the properties of a phthalonitrile resin system from monomer to cured composite.

Applications

The unique combination of high-temperature stability, fire resistance, low water absorption, and good mechanical properties makes phthalonitrile resins and their composites suitable for a wide range of advanced applications:[2][8]

-

Aerospace and Defense: Engine components, hypersonic vehicle structures, missile bodies, radomes, and fire-resistant interior panels.[3][4]

-

Electronics: High-performance printed circuit boards, semiconductor packaging, and dielectric materials.[5][29]

-

Marine: Structural components for ships and warships requiring high strength and fire safety.[6][21]

-

Industrial: High-temperature adhesives, coatings, bearings, and valves for demanding industrial environments.[8][29]

Conclusion

Phthalonitrile resin systems represent the pinnacle of high-performance thermosetting polymers, offering unparalleled thermal stability and fire safety. While challenges related to high processing temperatures and inherent brittleness have historically limited their widespread adoption, ongoing research is yielding significant breakthroughs. The development of low-viscosity liquid monomers, advanced catalytic systems, and toughened polymer blends is expanding their processability and performance envelope. As the demand for lightweight, durable materials capable of withstanding extreme conditions continues to grow, phthalonitrile resins are poised to play an increasingly critical role in advancing technology across the aerospace, defense, and electronics industries.

References

- 1. Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs) [specificpolymers.com]

- 2. nbinno.com [nbinno.com]

- 3. cambium-usa.com [cambium-usa.com]

- 4. Progress in high temperature resistant phthalonitrile resins and their composites for aerospace applications [m.x-mol.net]

- 5. researchgate.net [researchgate.net]

- 6. fire.tc.faa.gov [fire.tc.faa.gov]

- 7. Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phthalonitrile Resins and Composites. Properties and Applications. Plastics Design Library [researchandmarkets.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Novel self-promoted phthalonitrile monomer with siloxane segments: synthesis, curing kinetics, and thermal properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Rediscovering phthalonitrile resins: a novel liquid monomer towards high-performance resins - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. expresspolymlett.com [expresspolymlett.com]

- 18. A theoretical insight into the curing mechanism of phthalonitrile resins promoted by aromatic amines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. 2024.sci-hub.ru [2024.sci-hub.ru]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. Phthalonitrile | CAS No. 91-15-6 | Manufacturer, Supplier, Exporter [emcochemicals.com]

- 30. US8859712B2 - Synthesis of and curing additives for phthalonitriles - Google Patents [patents.google.com]

- 31. An overview of high-performance phthalonitrile resins: fabrication and electronic applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Navigating the Safety Profile of 1,3-Bis(3,4-dicyanophenoxy)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available health and safety data for handling 1,3-Bis(3,4-dicyanophenoxy)benzene (CAS No. 72452-47-2). Due to a lack of extensive public data, this document focuses on established precautionary measures and general safety protocols derived from available Safety Data Sheets (SDS). Researchers are strongly advised to conduct their own risk assessments and implement stringent safety procedures based on the specific context of their work.

Health and Safety Data at a Glance

The following table summarizes the key health and safety information for 1,3-Bis(3,4-dicyanophenoxy)benzene. It is important to note that specific quantitative toxicological data, such as LD50 and permissible exposure limits, are not currently available in the public domain.

| Parameter | Data |

| GHS Hazard Classification | No data available[1] |

| Primary Hazards | No known specific hazards have been identified[1] |

| Chemical Formula | C₂₂H₁₀N₄O₂ |

| Molecular Weight | 362.34 g/mol |

| CAS Number | 72452-47-2 |

First Aid and Emergency Procedures

In the event of exposure to 1,3-Bis(3,4-dicyanophenoxy)benzene, the following first aid measures should be taken immediately. It is imperative to seek medical attention following any exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult or symptoms arise, seek immediate medical attention.[1] |

| Skin Contact | Remove all contaminated clothing and shoes. Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. If irritation develops or persists, consult a physician.[1] |

| Eye Contact | Immediately flush the eyes with large amounts of water for a minimum of 15 minutes, ensuring to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1] |

| Ingestion | Do not induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Handling and Storage Protocols

Adherence to proper handling and storage protocols is crucial to ensure safety in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure.

Safe Handling Practices

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential dust or vapors.

-

Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1]

-

Ignition Sources: Keep the substance away from heat, sparks, and open flames.[1]

-

Electrostatic Charge: Implement measures to prevent the buildup of electrostatic charge.[1]

Storage Conditions

Proper storage is essential to maintain the integrity of the compound and prevent accidental release.

Store containers in a cool, dry, and well-ventilated location.[1] Ensure that containers are tightly sealed and stored in an upright position to prevent leakage.[1]

Accidental Release and Disposal

In the case of an accidental spill, appropriate containment and cleanup procedures should be followed.

Accidental Release Measures

-

Evacuate: Evacuate the immediate area of the spill.

-

Ventilate: Ensure adequate ventilation of the area.

-

Containment: Prevent the spilled material from entering drains or waterways.

-

Cleanup: Carefully sweep or vacuum the spilled solid material into a suitable, labeled container for disposal.

Disposal Considerations

Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

Fire and Explosion Hazard Data

While no specific fire and explosion data is available, general precautions for chemical fires should be observed.

-

Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[1]

-

Hazardous Combustion Products: Upon combustion, this compound may produce toxic fumes, including carbon monoxide and nitrogen oxides.[1]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus and full protective gear.

Toxicological and Biological Data

Currently, there is a lack of specific toxicological data for 1,3-Bis(3,4-dicyanophenoxy)benzene in publicly accessible literature. No information is available regarding its potential effects on biological signaling pathways. As a result, it should be handled with the care afforded to all novel chemical entities with unknown toxicological profiles.

Disclaimer

This guide is intended for informational purposes only and is based on limited available data. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified professionals. The user assumes all responsibility for the safe handling, storage, and disposal of this compound.

References

Solubility of 1,3-Bis(3,4-dicyanophenoxy)benzene in Organic Solvents: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 1,3-Bis(3,4-dicyanophenoxy)benzene

1,3-Bis(3,4-dicyanophenoxy)benzene is an aromatic ether containing four nitrile groups. Its chemical structure, molecular formula (C₂₂H₁₀N₄O₂), and molecular weight (362.34 g/mol ) are well-established.[2][3] This compound serves as a key monomer in the synthesis of polymers like polyimides and polycyanurates, which are valued for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties make them suitable for demanding applications in the aerospace, electronics, and automotive industries.[1]

Expected Solubility Profile

While specific quantitative data is not available, the solubility of 1,3-Bis(3,4-dicyanophenoxy)benzene can be inferred from the behavior of the parent compound, phthalonitrile, and its derivatives. Phthalonitrile itself is soluble in organic solvents such as acetonitrile, ethanol, and dimethylformamide (DMF), but has low solubility in water.[4] Phthalocyanine compounds, which are synthesized from phthalonitrile derivatives, often exhibit improved solubility in organic solvents like dichloromethane (CH₂Cl₂), chloroform (CHCl₃), tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) when functional groups are added to their structure.[3]

Based on its chemical structure, 1,3-Bis(3,4-dicyanophenoxy)benzene is a relatively nonpolar molecule, suggesting it will be more soluble in nonpolar or moderately polar aprotic organic solvents. Solvents that can engage in dipole-dipole interactions and have similar solubility parameters are likely to be effective.

Table 1: Anticipated Qualitative Solubility of 1,3-Bis(3,4-dicyanophenoxy)benzene in Common Organic Solvents

| Solvent Class | Examples | Expected Solubility |

| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Likely to be soluble |

| Chlorinated | Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃) | Likely to be soluble |

| Ethers | Tetrahydrofuran (THF) | Likely to be soluble |

| Aromatic | Toluene, Xylene | Potentially soluble |

| Alcohols | Ethanol, Methanol | Lower solubility expected |

| Nonpolar | Hexane, Cyclohexane | Low to negligible solubility expected |

| Aqueous | Water | Insoluble |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like 1,3-Bis(3,4-dicyanophenoxy)benzene in an organic solvent. This method is based on the principle of saturating a solvent with the solute and then quantifying the dissolved amount.

Materials:

-

1,3-Bis(3,4-dicyanophenoxy)benzene (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of 1,3-Bis(3,4-dicyanophenoxy)benzene and add it to a known volume of the selected organic solvent in a sealed vial.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a specific speed and time to ensure complete separation of the undissolved solid.

-

-

Quantification of Dissolved Solute:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed/cooled micropipette to avoid temperature-induced precipitation.

-

Dilute the supernatant with a known volume of the same solvent in a volumetric flask to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of 1,3-Bis(3,4-dicyanophenoxy)benzene.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) in g/100 mL or mg/mL using the following formula:

-

S = (Concentration of diluted sample × Dilution factor × Volume of solvent) / 100

-

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for 1,3-Bis(3,4-dicyanophenoxy)benzene and all solvents used.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the experimental protocol described above.

References

An In-depth Technical Guide to Bis(dicyanophenoxy)benzene Isomers: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and properties of bis(dicyanophenoxy)benzene isomers. These aromatic compounds, existing as ortho (1,2-), meta (1,3-), and para (1,4-) isomers, are crucial monomers in the development of high-performance phthalonitrile resins. This document details the synthetic methodologies for each isomer, presents their key quantitative data in structured tables for comparative analysis, and explores their potential, though currently limited, biological significance. The information is intended to serve as a foundational resource for researchers in materials science and to inform drug development professionals of the current state of knowledge regarding the bioactivity of these compounds.

Introduction

Bis(dicyanophenoxy)benzene isomers are a class of organic compounds that have garnered significant attention as precursors to high-temperature resistant polymers. Their molecular structure, characterized by a central benzene ring linked to two dicyanophenoxy moieties, allows for the formation of highly cross-linked, thermally stable phthalonitrile resins upon curing. The isomeric substitution pattern on the central benzene ring—ortho, meta, or para—profoundly influences the physical and chemical properties of both the monomers and the resulting polymers. While their primary application lies in the field of advanced materials for aerospace and electronics, the presence of phenoxy and nitrile functionalities warrants an exploration of their biological activities, a field that remains largely uncharted.

Discovery and History

The development of bis(dicyanophenoxy)benzene isomers is intrinsically linked to the broader history of phthalonitrile resins. Phthalonitrile chemistry dates back to the early 20th century, but it was the pioneering work of researchers like Teddy M. Keller at the U.S. Naval Research Laboratory (NRL) that propelled these materials into the realm of high-performance polymers.[1] The primary motivation for their development was the need for processable, high-temperature stable resins for military and aerospace applications.[1][2]

The synthesis of bis(dicyanophenoxy)benzene isomers represents a key advancement in making phthalonitrile resins more processable. Early phthalonitrile monomers were often high-melting solids with narrow processing windows. The introduction of flexible ether linkages by reacting dihydroxybenzenes with 4-nitrophthalonitrile led to monomers with lower melting points and improved processability, making them suitable for techniques like resin transfer molding (RTM) and resin infusion molding (RIM).[1][3] A significant breakthrough was the development of a two-step, one-pot synthesis that allowed for the creation of oligomeric phthalonitriles with even better processing characteristics.[3][4]

Synthesis of Bis(dicyanophenoxy)benzene Isomers

The most common and efficient method for synthesizing bis(dicyanophenoxy)benzene isomers is through a nucleophilic aromatic substitution reaction. This involves the displacement of a nitro group from 4-nitrophthalonitrile by the corresponding dihydroxybenzene isomer (catechol for the ortho-isomer, resorcinol for the meta-isomer, and hydroquinone for the para-isomer) in the presence of a base.[5]

General Reaction Scheme

The general synthesis pathway can be represented as follows:

Caption: General reaction scheme for the synthesis of bis(dicyanophenoxy)benzene isomers.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of the ortho, meta, and para isomers of bis(dicyanophenoxy)benzene.

3.2.1. Synthesis of 1,2-Bis(3,4-dicyanophenoxy)benzene (o-BDB) [5]

-

Materials: Catechol, 4-nitrophthalonitrile, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).

-

Procedure:

-

To a stirred solution of catechol in anhydrous DMF, add finely ground anhydrous K₂CO₃.

-

Heat the mixture to a specified temperature (e.g., 80-100 °C) under a nitrogen atmosphere.

-

Add 4-nitrophthalonitrile portion-wise to the reaction mixture.

-

Continue stirring at the elevated temperature for a designated period (e.g., 8-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water to precipitate the product.

-

Filter the precipitate, wash thoroughly with water, and then with a suitable organic solvent (e.g., ethanol) to remove impurities.

-

Dry the crude product under vacuum.

-

Recrystallize from an appropriate solvent system (e.g., ethanol/DMF) to obtain pure o-BDB.

-

3.2.2. Synthesis of 1,3-Bis(3,4-dicyanophenoxy)benzene (m-BDB) [5]

-

Materials: Resorcinol, 4-nitrophthalonitrile, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).

-

Procedure: The procedure is analogous to the synthesis of o-BDB, with resorcinol used as the starting dihydroxybenzene. Reaction conditions may be optimized for this specific isomer.

3.2.3. Synthesis of 1,4-Bis(3,4-dicyanophenoxy)benzene (p-BDB) [5]

-

Materials: Hydroquinone, 4-nitrophthalonitrile, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).

-

Procedure: The procedure is similar to the synthesis of the other two isomers, utilizing hydroquinone as the dihydroxybenzene reactant. Due to the higher symmetry and potential for stronger intermolecular interactions, the solubility of p-BDB might be lower, which could necessitate adjustments in the purification process.

Quantitative Data and Properties of Isomers

The isomeric placement of the dicyanophenoxy groups has a significant impact on the physical properties of the monomers, which in turn affects the processing and final properties of the derived polymers.[5]

Table 1: Physical and Thermal Properties of Bis(dicyanophenoxy)benzene Isomers

| Property | 1,2-Bis(3,4-dicyanophenoxy)benzene (o-BDB) | 1,3-Bis(3,4-dicyanophenoxy)benzene (m-BDB) | 1,4-Bis(3,4-dicyanophenoxy)benzene (p-BDB) |

| Molecular Formula | C₂₂H₁₀N₄O₂ | C₂₂H₁₀N₄O₂ | C₂₂H₁₀N₄O₂ |

| Molecular Weight ( g/mol ) | 362.34 | 362.34[6] | 362.34 |

| CAS Number | - | 72452-47-2[6] | - |

| Melting Point (°C) | Lower than p-BDB[5] | 185[7] | Higher than o- and m-BDB[5] |

| Boiling Point (°C) | - | 614.9 ± 55.0 (Predicted)[7] | - |

| Density (g/cm³) | - | 1.39[7] | - |

| Processing Window | Superior to p-BDB[5] | Superior to p-BDB[5] | Narrower |

Note: Data for o-BDB and p-BDB are less commonly reported in readily accessible databases compared to m-BDB.

The lower melting points and broader processing windows of the ortho and meta isomers make them more amenable to various composite fabrication techniques.[5]

Biological Activity and Drug Development Potential

A thorough review of the scientific literature reveals a significant gap in the knowledge regarding the biological activities of bis(dicyanophenoxy)benzene isomers. While numerous studies have investigated the cytotoxicity and endocrine-disrupting potential of structurally related compounds, such as bisphenol A (BPA) and its analogues, there is a conspicuous absence of such data for the dicyanophenoxybenzene family.[8]

5.1. Cytotoxicity and Estrogenic Activity

-

Cytotoxicity: There are no specific in vitro or in vivo studies dedicated to evaluating the cytotoxic effects of bis(dicyanophenoxy)benzene isomers on cancerous or normal cell lines. Studies on other nitrile-containing aromatic compounds have shown a wide range of biological activities, but these cannot be directly extrapolated to the compounds of interest.[9][10]

-

Estrogenic Activity: The potential for estrogenic activity is a key consideration for many phenolic compounds. However, no studies have been found that specifically investigate the binding affinity of bis(dicyanophenoxy)benzene isomers to estrogen receptors or their effects on estrogen-responsive gene expression.[8][11]

5.2. Future Research Directions

Given the lack of data, the following areas represent critical avenues for future research for drug development professionals:

Caption: Proposed workflow for the biological evaluation of bis(dicyanophenoxy)benzene isomers.

Conclusion

Bis(dicyanophenoxy)benzene isomers are well-established as important monomers for high-performance phthalonitrile resins, with their synthesis and material properties being the primary focus of research to date. The meta and ortho isomers offer superior processability compared to the para isomer due to their lower melting points. While the synthetic routes to these compounds are well-defined, there is a significant dearth of information regarding their biological activities. For researchers and professionals in drug development, this class of compounds represents a largely unexplored chemical space. Future studies are essential to characterize their toxicological profiles and to determine if they possess any therapeutic potential or pose any health risks. This guide serves as a comprehensive starting point for understanding the chemistry of these isomers and highlights the critical need for further biological evaluation.

References

- 1. nrl.navy.mil [nrl.navy.mil]

- 2. fire.tc.faa.gov [fire.tc.faa.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. 1,3-Bis(3,4-dicyanophenoxy)benzene | C22H10N4O2 | CID 988678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,3-Bis(3,4-dicyanophenoxy)benzene Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Expression profiling of estrogen-responsive genes in breast cancer cells treated with alkylphenols, chlorinated phenols, parabens, or bis- and benzoylphenols for evaluation of estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Estrogenic Activity of Bisphenol A and 2,2-bis(p-Hydroxyphenyl)-1,1,1-trichloroethane (HPTE) Demonstrated in Mouse Uterine Gene Profiles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Curing 1,3-Bis(3,4-dicyanophenoxy)benzene Resins

Introduction

1,3-Bis(3,4-dicyanophenoxy)benzene is a key phthalonitrile monomer used in the synthesis of high-performance thermosetting polymers.[1][2] These resins are renowned for their exceptional thermal and oxidative stability, chemical resistance, and flame retardance, making them suitable for demanding applications in the aerospace, electronics, and automotive industries.[2] The polymerization of the monomer occurs through a cyclotrimerization reaction of the terminal nitrile groups, forming a highly cross-linked aromatic network structure, typically composed of triazine, isoindoline, and phthalocyanine moieties.[3][4] This curing process is extremely sluggish for the neat resin and requires the use of a curing agent or catalyst to proceed at a reasonable rate and temperature.[5]

This document provides an overview of common curing agents for 1,3-Bis(3,4-dicyanophenoxy)benzene resins, detailed experimental protocols, and a summary of the resulting material properties.

Curing Mechanisms and Agents

The choice of curing agent is critical as it dictates the processing window (e.g., gel time, cure temperature) and the final properties of the cured polymer. The curing agent's role is typically catalytic, initiating the complex polymerization of the nitrile groups.[1]

1. Aromatic Amines Aromatic diamines are the most common class of curing agents for phthalonitrile resins.[1] Compounds like 1,3-bis(3-aminophenoxy)benzene and 4,4′-diaminodiphenylsulfone (DDS) are frequently used.[6] The amine acts as a nucleophile, attacking the nitrile groups to initiate polymerization.[4] The concentration of the amine curing agent can be adjusted to control the polymerization rate and, consequently, the processing time.[7] Typically, concentrations range from 1 to 10 weight percent. The initial step is a nucleophilic addition of the amine to a nitrile group, forming an amidine intermediate.[4] This is followed by a series of reactions, including intramolecular cyclization, leading to the formation of a stable, cross-linked network.[4]

References

- 1. 1,3-Bis(3,4-dicyanophenoxy)benzene | 72452-47-2 | Benchchem [benchchem.com]

- 2. 1,3-Bis(3,4-dicyanophenoxy)benzene [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. A theoretical insight into the curing mechanism of phthalonitrile resins promoted by aromatic amines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. expresspolymlett.com [expresspolymlett.com]

- 6. US5003039A - Amino phenyl containing curing agent for high performance phthalonitrile resin - Google Patents [patents.google.com]

- 7. US5292854A - Synthesis of phthalonitrile resins containing ether and imide linkages with aromatic diamine curing agent - Google Patents [patents.google.com]

Application Notes and Protocols for 1,3-Bis(3-aminophenoxy)benzene as a Curing Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(3-aminophenoxy)benzene (APB-133) is an aromatic diamine widely utilized as a curing agent in the synthesis of high-performance polymers, particularly polyimides and epoxy resins. Its unique molecular structure, featuring flexible ether linkages and meta-substituted aromatic rings, imparts a desirable combination of properties to the resulting polymers. These include excellent thermal stability, high mechanical strength, and good processability. These characteristics make APB-133 a crucial component in advanced materials for demanding applications in the aerospace, electronics, and automotive industries.[1][2][3]

These application notes provide detailed protocols for the use of APB-133 as a curing agent in the preparation of polyimides and epoxy resins, along with methods for characterizing the resulting thermoset polymers.

Application 1: Curing Agent for High-Performance Polyimides

APB-133 is a key monomer in the synthesis of polyimides, a class of polymers known for their exceptional thermal and chemical resistance. The synthesis typically follows a two-step process involving the formation of a poly(amic acid) precursor, followed by thermal or chemical imidization to form the final polyimide.[4] The choice of dianhydride co-monomer allows for the tailoring of the final polymer's properties.

Experimental Protocol: Synthesis of Polyimide Films

This protocol describes the synthesis of a series of polyimides from the reaction of an aromatic diamine, structurally similar to APB-133, with various aromatic dianhydrides.

Materials:

-

1,3-Bis(3-aminophenoxy-4'-benzoyl)benzene (or a similar aromatic diamine like APB-133)

-

Pyromellitic dianhydride (PMDA)

-

3,3',4,4'-Biphenyltetracarboxylic dianhydride (s-BPDA)

-

3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)

-

4,4'-Oxydiphthalic anhydride (ODPA)

-

2,2-Bis[4-(3,4-dicarboxyphenoxy)phenyl]propane dianhydride (BPADA)

-

N,N-Dimethylacetamide (DMAc), distilled

Procedure:

-

Poly(amic acid) Synthesis:

-

In a dried conical flask equipped with a magnetic stirrer, dissolve the aromatic diamine in distilled DMAc.

-

Gradually add a stoichiometric amount of the chosen dianhydride to the solution while stirring. The solid concentration should be controlled at approximately 30 wt%.

-

Continue stirring at room temperature under a nitrogen atmosphere until a viscous poly(amic acid) solution is formed.

-

-

Film Casting and Curing:

-

Cast the poly(amic acid) solution onto a clean, dry glass plate.

-

Remove the solvent by drying in an oven with the following temperature program:

-

50°C for 2 hours

-

80°C for 2 hours

-

100°C for 4 hours

-

120°C for 2 hours

-

150°C for 1 hour

-

180°C for 1 hour

-

-

Perform thermal imidization in a vacuum oven with the following temperature program:

-

200°C for 1 hour

-

250°C for 1 hour

-

300°C for 1 hour

-

-

Cool the oven to room temperature.

-

Immerse the glass plate in cool water to aid in the removal of the cured polyimide film.[1]

-

Data Presentation: Properties of Cured Polyimides

The following tables summarize the mechanical and thermal properties of polyimide films synthesized from 1,3-Bis(3-aminophenoxy-4'-benzoyl)benzene and various dianhydrides. This data is illustrative of the properties achievable with APB-133 as the diamine component.

Table 1: Mechanical Properties of Polyimide Films [4]

| Dianhydride | Tensile Strength (MPa) | Elongation at Break (%) | Initial Modulus (GPa) |

| PMDA | 133 | 167.9 | 2.6 |

| s-BPDA | 125 | 15.3 | 2.8 |

| BTDA | 118 | 12.1 | 2.9 |

| ODPA | 105 | 8.8 | 3.1 |

| BPADA | 110 | 9.5 | 3.0 |

Table 2: Thermal Properties of Polyimide Films [4]

| Dianhydride | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (Td,5%, °C) | 10% Weight Loss Temperature (Td,10%, °C) | Char Yield at 800°C (%) |

| PMDA | 220 | 542 | 560 | 65 |

| s-BPDA | 215 | 535 | 552 | 63 |

| BTDA | 208 | 528 | 545 | 61 |

| ODPA | 195 | 510 | 530 | 59 |

| BPADA | 185 | 505 | 525 | 58 |

Application 2: Curing Agent for Epoxy Resins

Aromatic amines like APB-133 are effective curing agents for epoxy resins, particularly for applications requiring high-temperature performance and excellent chemical resistance.[5] The curing process involves the reaction of the amine hydrogens with the epoxide groups of the resin, leading to a highly cross-linked, three-dimensional network.

Experimental Protocol: Curing of DGEBA Epoxy Resin

This protocol provides a general procedure for curing a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin with an aromatic amine curing agent like APB-133. The exact stoichiometry and curing cycle may need to be optimized for specific applications.

Materials:

-

Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

-

1,3-Bis(3-aminophenoxy)benzene (APB-133)

-

Mixing containers and stirring equipment

-

Vacuum oven

Procedure:

-

Stoichiometric Calculation:

-

Determine the amine hydrogen equivalent weight (AHEW) of APB-133 and the epoxide equivalent weight (EEW) of the DGEBA resin.

-

Calculate the required weight ratio of resin to curing agent for a 1:1 stoichiometric ratio of amine hydrogens to epoxide groups.

-

-

Mixing:

-

Preheat the DGEBA resin to reduce its viscosity if necessary.

-

Melt the APB-133 if it is in solid form.

-

Thoroughly mix the calculated amounts of resin and curing agent until a homogeneous mixture is obtained.

-

Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

-

-

Curing:

-

Pour the mixture into a preheated mold.

-

Cure the resin in an oven using a suitable temperature profile. A typical two-stage curing cycle for an aromatic amine with DGEBA involves an initial cure at a moderate temperature followed by a post-cure at a higher temperature to ensure complete reaction and development of optimal properties. For example:

-

Initial cure: 80°C for 2 hours.

-

Post-cure: 150°C for 2-4 hours.[6]

-

-

Allow the cured part to cool slowly to room temperature to avoid thermal stress.

-

Data Presentation: Thermal Properties of Cured Epoxy Resin

The glass transition temperature (Tg) is a critical parameter for thermoset polymers, indicating the temperature at which the material transitions from a rigid, glassy state to a more rubbery state.

Table 3: Glass Transition Temperature of APB-133 Cured Epoxy Resin

| Epoxy Resin System | Curing Temperature (°C) | Glass Transition Temperature (Tg, °C) |

| DGTEBA with APB-133 | 170 | ~160 |

| DGTEBA with APB-133 | 205 | ~175 |

Note: DGTEBA is diglycidyl thioether of bisphenol A, a sulfur-containing epoxy resin.

Characterization Protocols

Mechanical Testing of Polymer Films

Protocol:

-

Specimen Preparation: Cut rectangular test specimens from the cured polymer films according to ASTM D6287 standards.

-

Tensile Testing:

-

Perform tensile tests using a universal testing machine (UTM) following the ASTM D882 standard for thin plastic sheeting.

-

Measure the tensile strength, elongation at break, and tensile modulus from the resulting stress-strain curves.[7]

-

Thermal Analysis

Protocol:

-

Differential Scanning Calorimetry (DSC):

-

Use DSC to determine the glass transition temperature (Tg) of the cured polymers.

-

Heat a small sample (5-10 mg) in an aluminum pan at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

The Tg is observed as a step change in the heat flow curve.[8]

-

-

Thermogravimetric Analysis (TGA):

-

Use TGA to evaluate the thermal stability of the cured polymers.

-